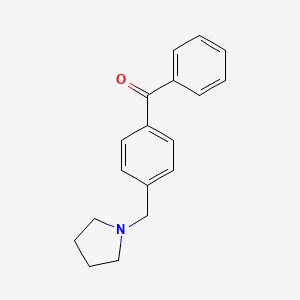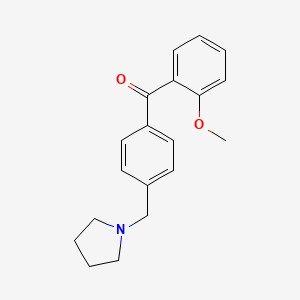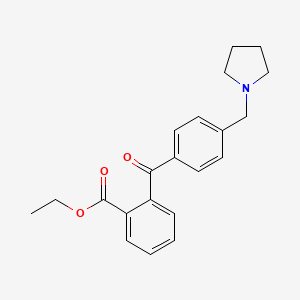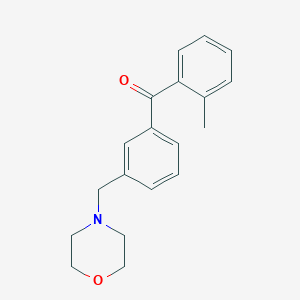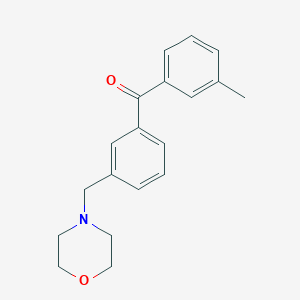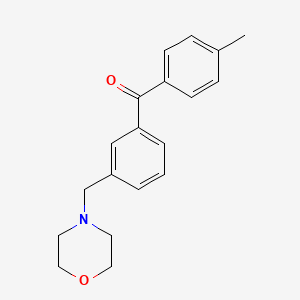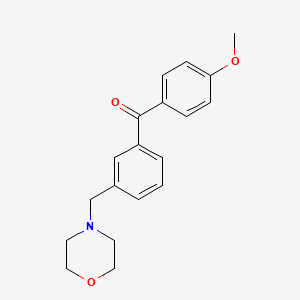![molecular formula C9H6F3NO2 B1324911 2-[4-(Trifluoromethoxy)phenoxy]acetonitrile CAS No. 952182-87-5](/img/structure/B1324911.png)
2-[4-(Trifluoromethoxy)phenoxy]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Trifluoromethoxy)phenoxy]acetonitrile, commonly referred to as TFPA, is an organic compound used in a variety of scientific research applications. It is a compound that has been studied extensively in the past decade due to its potential applications in the fields of chemistry, biochemistry, and physiology. The purpose of
Applications De Recherche Scientifique
Inhibition of Brassinosteroid Biosynthesis
- Scientific Field : Plant Biochemistry
- Application Summary : This compound has been used in the synthesis of triazole derivatives, which act as potent inhibitors of brassinosteroid biosynthesis . Brassinosteroids are important phytohormones that affect many aspects of plant growth and development .
- Methods of Application : The specific method of application involves the synthesis of triazole derivatives based on the ketoconazole scaffold .
- Results or Outcomes : The introduction of these inhibitors can manipulate brassinosteroid levels in plant tissues . The 4-chlorophenyl analogue was found to be the most potent inhibitor of brassinosteroid biosynthesis with an IC50 value of approximately 0.12 ± 0.04 µM .
Electrochemical Synthesis of Polydithienylpyrroles
- Scientific Field : Polymer Chemistry
- Application Summary : The trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of these polymers .
- Methods of Application : The compound is used in the electrochemical synthesis of polydithienylpyrroles .
- Results or Outcomes : The introduction of the trifluoromethoxy unit results in three different electrochromic behaviors in the resulting PTTPP film .
Electrochromic Devices
- Scientific Field : Material Science
- Application Summary : This compound has been used in the synthesis of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) . These polymers are promising anodic materials for electrochromic devices .
- Methods of Application : The compound is used in the electrochemical synthesis of these polymers . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of these polymers .
- Results or Outcomes : The PTTPP film displays three various colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states . The optical contrast of PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP) electrodes are 24.5% at 1050 nm, 49.0% at 916 nm, and 53.8% at 1302 nm, respectively . The highest η of the PTTPP electrode is 379.64 cm^2 C^−1 at 1050 nm .
High Transmittance Change and High Efficient Multi-Colored Electrochromic Polymers
- Scientific Field : Material Science
- Application Summary : This compound has been used in the synthesis of 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles (PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP)) . These polymers are promising anodic materials for electrochromic devices .
- Methods of Application : The compound is used in the electrochemical synthesis of these polymers . The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of these polymers .
- Results or Outcomes : Three ECDs based on PTTPP, P(TTPP-co-DTC), or P(TTPP-co-DTP) as anodic film and PProDOT-Et 2 as cathodic film were fabricated . PTTPP/PProDOT-Et 2 ECD showed high transmittance change (35.7% at 588 nm) and high η (890.96 cm 2 ·C −1 at 588 nm) . P(TTPP-co-DTC)/PProDOT-Et 2 and P(TTPP-co-DTP)/PProDOT-Et 2 ECDs showed high transmittance change, rapid response time, adequate open circuit memory, and good electrochemical redox stability .
Propriétés
IUPAC Name |
2-[4-(trifluoromethoxy)phenoxy]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)15-8-3-1-7(2-4-8)14-6-5-13/h1-4H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQXYXSBPWLFPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC#N)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethoxy)phenoxy]acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

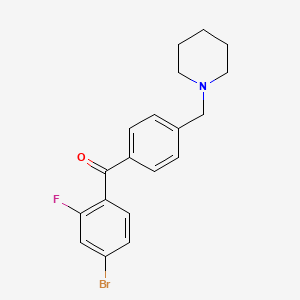
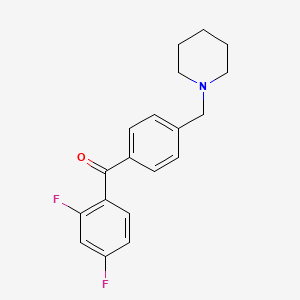
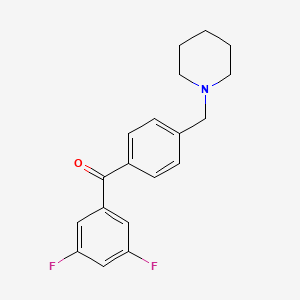
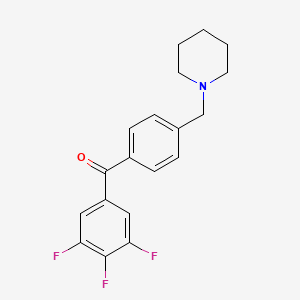
![Ethyl 4-oxo-4-[4-(piperidinomethyl)phenyl]butyrate](/img/structure/B1324834.png)
![Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate](/img/structure/B1324835.png)
![Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1324836.png)
